molecular formula C17H18FNO4S B6413034 2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid CAS No. 1261981-89-8

2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid

Cat. No.: B6413034
CAS No.: 1261981-89-8
M. Wt: 351.4 g/mol
InChI Key: XEZOZCJXWFZHEI-UHFFFAOYSA-N
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Description

2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position of the benzoic acid ring and a t-butylsulfamoyl group at the 3rd position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid typically involves multiple steps:

    Nitration: The starting material, 3-t-Butylsulfamoylbenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by a fluorination step.

    Carboxylation: Finally, the compound is carboxylated to introduce the benzoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction of the benzoic acid moiety can yield the corresponding benzyl alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industry: The compound serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid
  • 2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid

Comparison:

  • Uniqueness: The position of the fluorine atom in 2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid imparts unique electronic properties, making it distinct from its analogs.
  • Reactivity: The compound’s reactivity can differ based on the position of the substituents, affecting its suitability for specific applications.

Properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)14-8-7-12(18)10-15(14)16(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZOZCJXWFZHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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